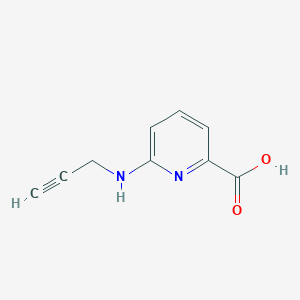

6-(Prop-2-yn-1-ylamino)picolinic acid

Description

Significance of Picolinic Acid Scaffolds in Organic Synthesis and Coordination Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are fundamental scaffolds in the realms of organic synthesis and coordination chemistry. researchgate.netuniupo.it The picolinic acid framework is a bidentate chelating agent, capable of coordinating with a variety of metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxylate group. researchgate.netrsc.org This chelating ability is crucial for the development of metal complexes with diverse applications, including catalysis, materials science, and medicinal chemistry. researchgate.net

In organic synthesis, the picolinic acid moiety can be chemically modified at various positions on the pyridine ring to introduce a wide range of functional groups, leading to the creation of complex molecules with specific properties. umsl.eduumsl.edu The synthesis of various aminopicolinic acid derivatives has been a subject of considerable research, providing precursors for more elaborate structures. umsl.edu

The coordination chemistry of picolinic acid and its analogues, such as dipicolinic acid, has been extensively studied. researchgate.net These compounds form stable complexes with numerous metal ions, and the resulting metallo-supramolecular structures have been investigated for their potential as therapeutic and diagnostic agents. researchgate.net

Role of Terminal Alkyne Moieties in Chemical Transformations, Particularly Click Chemistry

Terminal alkynes are highly versatile functional groups in organic synthesis, known for their participation in a variety of chemical transformations. mdpi.com The acidic nature of the terminal proton allows for deprotonation and subsequent reaction with electrophiles, enabling the formation of carbon-carbon bonds. alfa-chemistry.com Terminal alkynes can also undergo a range of addition reactions across the triple bond. nih.gov

A particularly significant application of terminal alkynes is in the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne reacts with an azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it suitable for a wide range of applications, including bioconjugation. nih.govresearchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for in vivo applications. rsc.org

The triazole ring formed in the click reaction is not merely a linker but can also act as a ligand for metal ions, adding another layer of functionality to the resulting molecules. nih.gov

Structural Rationale and Research Focus for 6-(Prop-2-yn-1-ylamino)picolinic Acid Derivatives

The design of this compound is based on the strategic combination of a chelating picolinic acid unit and a reactive terminal alkyne. This bifunctional nature is the primary driver of research interest in this compound and its derivatives.

The structural rationale for this compound lies in its potential to act as a molecular bridge or linker. The picolinic acid end can coordinate to a metal ion or another species of interest, while the terminal alkyne end is available for covalent modification via click chemistry. This allows for the construction of more complex molecular architectures.

The research focus on derivatives of this compound is centered on several key areas:

Development of Bifunctional Chelating Agents: By attaching targeting moieties to the alkyne terminus via click chemistry, derivatives of this compound can be developed as bifunctional chelating agents for applications in medical imaging and therapy. rsc.orgiaea.org

Synthesis of Novel Ligands: The terminal alkyne can be functionalized to create more elaborate ligands with tailored electronic and steric properties for coordination with various metal centers.

Bioorthogonal Chemistry: The terminal alkyne allows for the use of this molecule in bioorthogonal ligation reactions, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes. nih.govacs.orgnih.govresearchgate.net

Materials Science: Incorporation of this molecule into polymers or onto surfaces via the alkyne group can lead to new materials with metal-binding capabilities.

A plausible synthetic route to this compound involves the N-alkylation of 6-aminopicolinic acid with propargyl bromide. researchgate.netresearchgate.net The starting material, 6-aminopicolinic acid, is a known biochemical reagent. medchemexpress.com

Overview of Research Domains Pertaining to Pyridine-Carboxylic Acid Hybrids with Alkyne Functionality

The broader class of molecules that combine a pyridine-carboxylic acid scaffold with alkyne functionality is being explored in several research domains:

Medicinal Chemistry: These hybrids are being investigated for the development of targeted therapeutics. The pyridine-carboxylic acid moiety can act as a pharmacophore or a chelating agent to deliver a therapeutic payload, while the alkyne allows for the attachment of targeting ligands or other functional groups. researchgate.net

Chemical Biology: The ability to participate in bioorthogonal reactions makes these compounds valuable tools for probing biological systems. They can be used to label proteins, nucleic acids, and other biomolecules for imaging and functional studies. nih.govacs.orgnih.govresearchgate.net

Supramolecular Chemistry: The self-assembly of metal complexes derived from these ligands can lead to the formation of interesting supramolecular architectures with potential applications in catalysis and sensing.

Radiochemistry: The development of bifunctional chelators for radiolabeling is a significant area of research. The picolinic acid component can chelate a radionuclide, while the alkyne can be used to attach a targeting vector for diagnostic or therapeutic applications. researchgate.net

Data Tables

Table 1: Properties of Picolinic Acid and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | Bidentate chelating agent |

| 6-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.13 | Precursor for derivatives |

| This compound | C₉H₈N₂O₂ | 176.17 | Bifunctional chelator and click chemistry reagent |

Table 2: Key Click Chemistry Reactions Involving Terminal Alkynes

| Reaction | Reactants | Catalyst | Product | Key Advantages |

| CuAAC | Terminal Alkyne, Azide | Cu(I) | 1,4-disubstituted-1,2,3-triazole | High yield, mild conditions, high regioselectivity |

| SPAAC | Strained Alkyne (e.g., cyclooctyne), Azide | None | 1,2,3-triazole | Bioorthogonal, no catalyst required |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-(prop-2-ynylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c1-2-6-10-8-5-3-4-7(11-8)9(12)13/h1,3-5H,6H2,(H,10,11)(H,12,13) |

InChI Key |

LTLLWCZKJFWWLH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=CC(=N1)C(=O)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Prop 2 Yn 1 Ylamino Picolinic Acid

Alkyne Reactivity: Core to Click Chemistry Applications

The terminal alkyne is a highly valuable functional group in modern organic synthesis, most notably for its central role in "click chemistry." This group allows for the efficient and specific formation of carbon-heteroatom bonds under mild conditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). nih.govrsc.org This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. springernature.comnih.gov

The mechanism of the CuAAC reaction involves a catalytic cycle with copper(I) as the active species. The cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide: A terminal alkyne, such as the propargyl group in 6-(prop-2-yn-1-ylamino)picolinic acid, reacts with a Cu(I) salt to form a copper(I) acetylide intermediate. The presence of the picolinic acid moiety, a known chelator for metal ions, may facilitate this step by localizing the copper catalyst near the alkyne. frontiersin.org

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing metallacycle intermediate.

Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.

The scope of the CuAAC reaction is exceptionally broad. The propargyl group of this compound can react with a vast array of azide-containing molecules, from small organic compounds to complex biomolecules like proteins and nucleic acids. springernature.com The reaction is typically carried out under mild conditions, often in aqueous solvents, which is crucial for biological applications. nih.gov

| Component | Typical Reagent/Condition | Purpose |

|---|---|---|

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate), or Cu(I) salts like CuI, CuBr | Provides the active Cu(I) catalyst for acetylide formation. |

| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and prevents catalyst degradation. frontiersin.org |

| Solvent | t-BuOH/H₂O, DMSO, THF, DMF | Solubilizes reactants; aqueous systems are common for bioconjugation. |

| Temperature | Room Temperature | Highlights the mildness and efficiency of the "click" reaction. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that, unlike CuAAC, proceeds without the need for a metal catalyst. This is a significant advantage in biological systems where the cytotoxicity of copper is a concern. The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn

The propargyl group of this compound is a terminal, linear alkyne and is therefore not strained. It cannot initiate a SPAAC reaction on its own. Instead, it serves as the reaction partner for an azide that is attached to a strained cyclooctyne, or more commonly, the molecule would be functionalized with an azide to react with a strained cyclooctyne. For the purpose of this section, we will consider this compound reacting with an azide-functionalized partner in the presence of a strained cyclooctyne. However, the more direct application involves the reaction of an azide with a strained alkyne. The reaction mechanism is a catalyst-free [3+2] cycloaddition. The high energy of the strained alkyne significantly lowers the activation energy of the Huisgen 1,3-dipolar cycloaddition, allowing it to proceed rapidly at physiological temperatures.

Various generations of cyclooctynes have been developed to enhance reaction kinetics, including dibenzocyclooctynes (DIBO), difluorinated cyclooctynes (DIFO), and bicyclononynes (BCN). nih.gov The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne.

| Strained Alkyne | Abbreviation | Approximate Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Cyclooctyne | OCT | ~0.002 |

| Monofluorocyclooctyne | MOFO | ~0.03 |

| Difluorinated Cyclooctyne | DIFO | ~0.3 |

| Dibenzocyclooctynol | DIBO | ~0.1 |

| Bicyclononyne | BCN | ~1.0 |

The terminal C-H bond of the alkyne in this compound is acidic and can be readily functionalized through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.gov This reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. tandfonline.com

The Sonogashira reaction is a cornerstone of organic synthesis for constructing complex molecular frameworks. researchgate.net The catalytic cycle typically involves both palladium and copper catalysts:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

Transmetalation: Concurrently, a Cu(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the Pd(0) catalyst.

Copper-free versions of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). tandfonline.com These methods are particularly useful when working with sensitive substrates. The reaction is highly versatile, tolerating a wide variety of functional groups on both the alkyne and the halide partner.

| Halide Partner (R-X) | Catalyst System | Product Type |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne |

| 4-Bromobenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃ (Copper-free) | Aryl-substituted alkyne with aldehyde |

| Vinyl bromide | PdCl₂(PPh₃)₂, CuI, piperidine | Conjugated enyne |

| 5-Iodouracil | Pd(PPh₃)₄, CuI | Nucleoside-alkyne conjugate nih.gov |

Beyond reacting with azides, the alkyne functionality can participate in [3+2] cycloaddition reactions with other 1,3-dipoles, such as nitrones and nitrile oxides. uchicago.edu These reactions provide access to five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Reaction with Nitrones: The cycloaddition of an alkyne with a nitrone yields an isoxazoline. wikipedia.org This reaction is a concerted, pericyclic process where the regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For electron-poor alkynes, the reaction is often controlled by the HOMO(nitrone)-LUMO(alkyne) interaction. wikipedia.org

Reaction with Nitrile Oxides: In a similar fashion, nitrile oxides react with alkynes to form isoxazoles. researchgate.net Nitrile oxides are typically generated in situ from oxime halides or nitroalkanes. This cycloaddition is also highly regioselective and provides a direct route to substituted isoxazole (B147169) rings. mdpi.com

| 1,3-Dipole | Heterocyclic Product | Key Features |

|---|---|---|

| Nitrone (R-CH=N⁺(R')-O⁻) | Isoxazoline | Forms a C-C and a C-O bond; regioselectivity is FMO-controlled. wikipedia.org |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazole | Provides direct access to aromatic isoxazole rings; often generated in situ. mdpi.com |

The alkyne triple bond can undergo hydration reactions, typically catalyzed by acid or metal salts (e.g., gold, mercury), to form carbonyl compounds. The hydration of a terminal alkyne like the propargyl group follows Markovnikov's rule to produce a methyl ketone.

Furthermore, the strategic placement of the alkyne relative to other nucleophiles in the molecule, such as the pyridine (B92270) nitrogen or the secondary amine, opens up possibilities for intramolecular cyclization reactions. rsc.org Under acidic or metal-catalyzed conditions, the alkyne can be activated toward nucleophilic attack. For example, a gold(I)-catalyzed 6-endo-dig hydrative cyclization could potentially lead to the formation of dihydropyridinone structures. nih.gov Such cationic cyclization pathways are powerful tools for building complex polycyclic systems from linear precursors. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical modifications. umsl.edu Its reactivity is standard for carboxylic acids, allowing for the synthesis of esters, amides, and other derivatives.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is typically mediated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation: While generally difficult, decarboxylation of picolinic acids can sometimes be achieved under harsh thermal or metal-catalyzed conditions.

These transformations allow for the attachment of various molecular payloads, solubility modifiers, or other functional handles to the pyridine core of the molecule, orthogonal to the chemistry of the alkyne group.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst) | Ester (-COOR) |

| Amidation | R-NH₂, EDC/HOBt or SOCl₂ then R-NH₂ | Amide (-CONHR) nih.gov |

| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Chloride (-COCl) nih.gov |

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization reactions.

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. wur.nl

A significant challenge in the N-oxidation of this compound is the presence of the secondary amine, which is generally more nucleophilic and basic than the pyridine nitrogen and thus more susceptible to oxidation. However, selective N-oxidation of the pyridine ring can be achieved. A successful strategy involves the in situ protonation of the more basic secondary amine with a strong acid like HBF₄. nih.gov The resulting ammonium (B1175870) salt is deactivated towards the oxidant, allowing the less basic pyridine nitrogen to be selectively oxidized to the corresponding N-oxide. nih.gov This approach enables late-stage functionalization of complex molecules containing multiple nitrogen atoms.

The pyridine nitrogen can act as a nucleophile and react with alkyl halides in a process known as the Menshutkin reaction to form a quaternary pyridinium (B92312) salt. This reaction involves the direct alkylation of the nitrogen atom, converting the neutral pyridine ring into a positively charged pyridinium ring. The reactivity of the alkyl halide is a key factor, with the rate typically following the order I > Br > Cl. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.

Secondary Amine Reactivity at the C6 Position

The secondary amine at the C6 position is a potent nucleophile and a site for various chemical modifications, including alkylation and acylation. Its reactivity is a key feature for building more complex molecular architectures.

The nitrogen atom of the secondary amine can react with electrophiles such as alkyl halides or acyl chlorides. However, the direct alkylation of secondary amines with alkyl halides can be difficult to control. google.com Because the resulting tertiary amine is often more nucleophilic than the starting secondary amine, overalkylation to form a quaternary ammonium salt is a common side reaction. google.comnih.gov Achieving selective mono-alkylation often requires specific reagents or carefully controlled conditions. google.com

Acylation of the secondary amine is typically more straightforward. Reaction with acyl chlorides or acid anhydrides in the presence of a base will readily form the corresponding N-acyl derivative. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) will produce the corresponding sulfonamide. These reactions are generally high-yielding and are not prone to over-acylation, providing a reliable method for derivatization at this position.

Acylation and Sulfonylation Reactions

The secondary amine of this compound is a primary site for acylation and sulfonylation reactions. These reactions typically involve the use of acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct.

Acylation: The reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) would be expected to yield the corresponding N-acetyl derivative. The general conditions for such transformations often involve an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) and a non-nucleophilic base, for instance, triethylamine (B128534) or N,N-diisopropylethylamine. The pyridine nitrogen can also act as an internal nucleophilic catalyst in some cases, potentially influencing the reaction rate.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, for example, p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base, would lead to the formation of the corresponding N-sulfonamide. These reactions are crucial for the synthesis of various biologically active molecules.

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | 6-((N-acetyl-prop-2-yn-1-yl)amino)picolinic acid | Triethylamine, Dichloromethane, 0 °C to rt |

| Benzoyl chloride | 6-((N-benzoyl-prop-2-yn-1-yl)amino)picolinic acid | Pyridine, 0 °C to rt |

| p-Toluenesulfonyl chloride | 6-((N-(tosyl)prop-2-yn-1-yl)amino)picolinic acid | Sodium hydroxide, Water/Dioxane, rt |

| Methanesulfonyl chloride | 6-((N-(methylsulfonyl)prop-2-yn-1-yl)amino)picolinic acid | Triethylamine, Dichloromethane, 0 °C to rt |

This table presents plausible reaction outcomes based on general chemical principles.

Further Alkylation or Arylation Reactions

The secondary amine in this compound can undergo further alkylation or arylation, leading to the corresponding tertiary amine.

Alkylation: N-alkylation can be achieved using alkyl halides, such as methyl iodide or benzyl bromide, in the presence of a base. The choice of base is critical to deprotonate the secondary amine without promoting unwanted side reactions. Stronger bases like sodium hydride might be employed, although milder conditions with bases like potassium carbonate are often preferred to enhance selectivity. The use of propylene (B89431) carbonate has also been reported as a green alkylating agent for N-heterocycles. nih.govnih.gov

Arylation: N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate. These methods provide a powerful tool for the synthesis of N-aryl picolinic acid derivatives. The Chan-Evans-Lam reaction, using aryl boronic acids, offers a complementary copper-catalyzed approach. rsc.org

| Reagent | Product | Reaction Conditions |

| Methyl iodide | 6-(methyl(prop-2-yn-1-yl)amino)picolinic acid | Potassium carbonate, Acetonitrile, reflux |

| Benzyl bromide | 6-(benzyl(prop-2-yn-1-yl)amino)picolinic acid | Sodium hydride, Tetrahydrofuran, 0 °C to rt |

| Phenylboronic acid | 6-(phenyl(prop-2-yn-1-yl)amino)picolinic acid | Cu(OAc)₂, Pyridine, rt |

| 4-Bromotoluene | 6-((4-methylphenyl)(prop-2-yn-1-yl)amino)picolinic acid | Pd₂(dba)₃, t-BuXPhos, NaOt-Bu, Toluene, 100 °C |

This table illustrates potential products from alkylation and arylation reactions based on established methodologies.

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the secondary amine, the carboxylic acid, the terminal alkyne, and the pyridine ring—raises important questions of chemo- and regioselectivity. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.

Amine vs. Carboxylic Acid: In reactions with electrophiles, the secondary amine is generally more nucleophilic than the carboxylate anion that could be formed from the carboxylic acid. Therefore, under neutral or basic conditions, reactions like acylation, sulfonylation, alkylation, and arylation are expected to occur selectively at the nitrogen atom. To achieve reaction at the carboxylic acid, for instance, esterification, it would typically be necessary to first protect the amine or to use reaction conditions that specifically activate the carboxylic acid, such as Fischer esterification (acidic conditions with an alcohol solvent). masterorganicchemistry.com

Amine vs. Alkyne: The terminal alkyne possesses an acidic proton that can be removed by a strong base to form an acetylide. This acetylide is a potent nucleophile. However, the deprotonation of the secondary amine is generally more facile. Therefore, under moderately basic conditions, reactions are likely to favor the amine. For reactions involving the alkyne, such as Sonogashira coupling or other C-C bond-forming reactions, specific catalysts (e.g., copper and palladium) are typically required, which can direct the reaction to the alkyne terminus.

Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction, especially when protonated. C-H arylation of pyridines is possible but often requires specific directing groups or catalysts to achieve high regioselectivity. nih.gov The nitrogen atom of the pyridine ring can also be alkylated to form a pyridinium salt, but this usually requires harsh conditions and is less favorable than the alkylation of the exocyclic secondary amine.

| Functional Group | Relative Reactivity (General Nucleophilic Attack) | Potential Reactions | Conditions for Selective Reaction |

| Secondary Amine | High | Acylation, Sulfonylation, Alkylation, Arylation | Mild basic or neutral conditions |

| Carboxylic Acid | Moderate (as carboxylate) | Esterification, Amide coupling | Acidic conditions (Fischer) or with coupling agents (e.g., DCC, EDCI) |

| Terminal Alkyne | Low (as C-H), High (as acetylide) | C-C coupling (e.g., Sonogashira), Click chemistry | Strong base for acetylide formation; specific metal catalysts |

| Pyridine Ring | Low | C-H functionalization, N-alkylation (pyridinium formation) | Specific catalysts and directing groups; harsh alkylating agents |

This table provides a generalized overview of the expected reactivity and conditions for selectivity.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the coordination chemistry of the compound “this compound.” Consequently, it is not possible to provide an article that adheres to the detailed outline requested.

The search for data on its ligand design, binding modes, formation of metal complexes with transition metals or lanthanides, and structural analysis of any such complexes did not yield any relevant research findings. The scientific community has not, to date, published studies on the coordination properties of this specific molecule.

While extensive research exists on the coordination chemistry of picolinic acid and its various other derivatives, this information does not extend to the 6-(prop-2-yn-1-ylamino) substituted variant. Therefore, the following sections of the requested article cannot be addressed:

Coordination Chemistry of 6 Prop 2 Yn 1 Ylamino Picolinic Acid

Structural Analysis of Metal Complexes

Spectroscopic Characterization of Metal-Ligand Interactions in Solution

There are no published spectroscopic studies (e.g., UV-Vis, NMR, IR, or Raman spectroscopy) that characterize the formation and behavior of metal complexes with 6-(prop-2-yn-1-ylamino)picolinic acid in solution. As such, details on the electronic transitions, changes in proton and carbon environments upon coordination, and vibrational frequency shifts of the ligand when bound to a metal center are not available.

Electronic Structure and Bonding in Metal Complexes

No experimental or computational studies on the electronic structure and bonding in metal complexes of this compound have been found. Information from techniques like X-ray absorption spectroscopy or computational methods such as Density Functional Theory (DFT) is not available for this specific compound.

Influence of Coordination on Reactivity of the Alkyne and Other Functional Groups

There is no available research on how the coordination of this compound to a metal center influences the reactivity of its alkyne functional group or any other part of the ligand. Studies on reactions such as cycloadditions, oxidative coupling, or nucleophilic additions involving the coordinated alkyne have not been reported.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Methods

Catalytic Cycle Analysis in Metal-Mediated Transformations

Further research and publication in the field of computational chemistry are required before a detailed and authoritative article on the theoretical aspects of 6-(prop-2-yn-1-ylamino)picolinic acid can be composed.

Investigation of Anomeric Effects in Derivative Synthesis

The synthesis of derivatives of N-containing heterocyclic compounds, such as "this compound," can be influenced by subtle stereoelectronic interactions like the anomeric effect. This effect typically refers to the stabilization of a molecule that occurs when a lone pair on a heteroatom (like the nitrogen in the picolinic acid ring or the amino linker) donates electron density into an adjacent anti-bonding (σ*) orbital. While classically defined for carbohydrate chemistry, generalized anomeric effects are crucial for understanding the conformation and reactivity of a wide range of molecules.

Computational methods are essential for identifying and quantifying these effects. A standard theoretical approach involves:

Geometry Optimization: Using methods like Density Functional Theory (DFT), the molecule's lowest energy conformation is calculated. Geometric parameters, such as bond lengths and dihedral angles, can provide the first indication of an anomeric interaction. For instance, a donor-acceptor bond might be shortened, while the acceptor-substituent bond is elongated.

Natural Bond Orbital (NBO) Analysis: This is a key technique for investigating anomeric effects. NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to lone pairs, bonding, and anti-bonding orbitals. It can calculate the stabilization energy (E(2)) associated with the delocalization of a lone pair (n) into a neighboring anti-bonding orbital (σ). A significant E(2) value for an n → σ interaction is strong evidence of an anomeric effect.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions, which can help corroborate the presence of stabilizing electronic delocalizations.

For a hypothetical derivative of "this compound," theoretical studies could analyze the interaction between the nitrogen lone pairs (on the pyridine (B92270) ring and the amino group) and the σ* orbitals of adjacent bonds to predict the most stable conformations and rationalize the stereochemical outcomes of a synthetic reaction. cuni.cz

| Method | Primary Output/Analysis | Insight Provided |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles) | Reveals structural consequences of stereoelectronic effects. |

| Natural Bond Orbital (NBO) Analysis | Second-order perturbation energy, E(2) | Quantifies the stabilization energy of specific donor-acceptor (n → σ*) interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density topology (bond critical points) | Characterizes the nature of chemical bonds influenced by electronic delocalization. |

Ligand-Metal Interaction Modeling and Chelation Thermodynamics

The picolinic acid moiety is a well-established bidentate chelating agent, capable of binding to a metal ion through the pyridine nitrogen and a carboxylate oxygen. Computational modeling is a valuable tool for understanding the structure, electronics, and thermodynamics of the metal complexes formed by "this compound."

The thermodynamic stability of these chelates can also be assessed computationally. By calculating the electronic energies of the free ligand, the metal ion, and the final complex, the binding energy (ΔE_bind) can be determined. Further frequency calculations allow for the determination of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the chelation reaction, providing a complete thermodynamic profile. researchgate.net Such calculations can predict the spontaneity and stability of complex formation in different environments.

| Parameter | Computational Method | Significance |

|---|---|---|

| Optimized Geometry | DFT | Predicts M-N and M-O bond lengths and coordination geometry. |

| Binding Energy (ΔE_bind) | DFT | Indicates the intrinsic strength of the ligand-metal interaction. |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | DFT with frequency calculations | Determines the stability and spontaneity of the chelation process. researchgate.net |

| Electronic Properties | DFT (Molecular Orbital Analysis) | Describes charge transfer and the nature of the metal-ligand bond. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of "this compound."

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.gov Quantum mechanical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C chemical shifts with considerable accuracy. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set, and it is crucial to account for solvent effects, often through a Polarizable Continuum Model (PCM). mdpi.com More recently, machine learning (ML) algorithms trained on vast databases of experimental spectra have emerged as a faster and sometimes more accurate alternative for predicting ¹H chemical shifts. nih.gov

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations, following a geometry optimization, can compute these vibrational frequencies. researchgate.net The predicted spectrum can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid, N-H bends, C≡C stretch of the alkyne, and pyridine ring modes. nih.govresearchgate.net These calculations are also sensitive to intramolecular interactions, like hydrogen bonding, which can cause significant shifts in vibrational frequencies. researchgate.net

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range arises from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common quantum chemical method for predicting these transitions and the corresponding maximum absorption wavelengths (λmax). nih.gov As with other spectroscopic predictions, ML-based approaches are also being developed to predict UV-Vis spectra features directly from the 2D molecular structure, which can be useful for high-throughput screening of compounds for photoreactivity or specific optical properties. nih.gov

| Spectroscopy | Primary Computational Method | Key Considerations |

|---|---|---|

| NMR | DFT (GIAO) or Machine Learning | Choice of functional/basis set, solvent model, reference standard. mdpi.comnih.gov |

| IR | DFT (Frequency Calculation) | Harmonic approximation (scaling factors may be needed), hydrogen bonding. researchgate.net |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Choice of functional, solvent effects, number of excited states calculated. nih.gov |

In Silico Screening and Molecular Docking Studies for Receptor Interactions (focused on methodology development)

To explore the potential of "this compound" to interact with biological targets such as enzymes or receptors, in silico methods like molecular docking and pharmacophore modeling are employed. The focus of these studies is often on developing and validating a computational methodology to predict binding affinity and mode. mdpi.comnih.gov

A typical workflow for methodology development involves several key steps:

Target Selection and Preparation: A specific protein target with a known three-dimensional structure (from X-ray crystallography or NMR) is chosen. The structure is prepared for docking by adding hydrogen atoms, assigning protonation states, and defining the binding site or "docking box."

Ligand Preparation: The 3D structure of "this compound" is generated and its energy is minimized to find a low-energy conformation.

Pharmacophore Modeling: Based on a set of known active molecules for the target, a 3D pharmacophore model can be developed. nih.gov This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding. The target compound can then be screened against this model.

Molecular Docking: The ligand is computationally placed into the receptor's active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each "pose," and the top-ranked poses are analyzed. nih.gov

Binding Mode Analysis: The predicted binding pose is carefully examined to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, π-π stacking, and hydrophobic contacts with specific amino acid residues in the active site. nih.gov This analysis helps to rationalize the binding affinity and can guide the design of new derivatives with improved potency. The development of a reliable methodology is often validated by its ability to accurately reproduce the binding mode of a known co-crystallized ligand.

This systematic in silico approach allows for the rapid assessment of a compound's potential biological activity and provides a structural hypothesis for its mechanism of action, thereby guiding further experimental investigation.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A full suite of 1D and 2D NMR experiments confirms the identity and isomeric purity of 6-(Prop-2-yn-1-ylamino)picolinic acid.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The substitution of the propargylamino group at the 6-position of the picolinic acid core significantly influences the chemical shifts of the pyridine (B92270) ring protons compared to the parent 2-picolinic acid.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, the methylene (CH₂) and terminal alkyne (C≡CH) protons of the propargyl group, the amine (NH) proton, and the carboxylic acid (COOH) proton. The coupling patterns between the aromatic protons are critical for confirming the substitution pattern.

The ¹³C NMR spectrum complements the proton data, showing signals for all nine carbon atoms in the molecule. The chemical shifts of the sp²-hybridized carbons in the pyridine ring, the sp-hybridized carbons of the alkyne, the sp³-hybridized methylene carbon, and the carboxyl carbon are all diagnostic for the proposed structure. researchgate.net The combination of ¹H and ¹³C NMR is essential for confirming the molecular structure and assessing the presence of any potential isomers. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Solvent: DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Picolinic Acid Ring | ||

| C2-COOH | ~13.0 (br s, 1H) | ~167.0 |

| C3 | ~7.5 (d, 1H) | ~115.0 |

| C4 | ~7.8 (t, 1H) | ~140.0 |

| C5 | ~6.8 (d, 1H) | ~112.0 |

| C6 | - | ~158.0 |

| Propargylamino Group | ||

| N-H | ~7.0 (t, 1H) | - |

| N-CH₂ | ~4.2 (d, 2H) | ~35.0 |

| C≡CH | ~3.1 (t, 1H) | ~80.0 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the covalent connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5). It would also confirm the coupling between the NH proton and the methylene protons, and between the methylene protons and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methylene proton signal at ~4.2 ppm to the carbon signal at ~35.0 ppm.

Table 2: Expected Key 2D NMR Correlations for Connectivity Assignment

| 2D Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H4 with H3 and H5 | Confirms pyridine ring connectivity |

| NH with N-CH₂ | Confirms amine-methylene linkage | |

| N-CH₂ with C≡CH | Confirms propargyl group connectivity | |

| HSQC | H3 to C3; H4 to C4; H5 to C5 | Assigns protonated ring carbons |

| N-CH₂ to N-CH₂ carbon | Assigns methylene carbon | |

| C≡CH to C≡CH carbon | Assigns terminal alkyne proton/carbon pair | |

| HMBC | N-CH₂ protons to C6 | Confirms substitution at the 6-position |

| H5 proton to C3, C6 | Confirms ring structure |

Molecules with single bonds that have a degree of double-bond character, such as amides, can exhibit restricted rotation, leading to the observation of distinct isomers (rotamers) at room temperature. nih.govnih.gov While this compound contains a secondary amine rather than an amide, variable temperature (VT) NMR studies can be employed to investigate potential dynamic processes.

Restricted rotation around the C6-NH bond could occur, potentially leading to broadening or splitting of adjacent proton signals in the NMR spectrum. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of these signals. If slow rotation is occurring, heating the sample can cause the distinct signals of the rotamers to coalesce into a single, time-averaged signal. From this coalescence temperature, the energy barrier to rotation can be calculated, providing insight into the conformational dynamics of the molecule in solution. nih.govnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It is also used to assess purity and analyze structural components through fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈N₂O₂. The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the intact molecular ion, usually as the protonated species [M+H]⁺ in positive ion mode or the deprotonated species [M-H]⁻ in negative ion mode.

Table 3: Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₉H₈N₂O₂ | 176.0586 |

| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0664 |

| [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199.0483 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is an essential tool for assessing the purity of a synthesized compound by separating it from any starting materials, byproducts, or degradation products. nih.gov The high sensitivity and selectivity of MS detection allow for the quantification of impurities at very low levels. researchgate.net

Furthermore, LC-MS/MS is used to analyze derivatives of the target molecule. The carboxylic acid group of this compound can be derivatized to enhance its properties for analysis. For example, derivatization with reagents like picolinic acid itself (in other contexts) or other agents can improve ionization efficiency in the mass spectrometer, leading to lower detection limits. researchgate.netnih.govnih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment the derivatized molecular ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint for highly selective and sensitive quantification in complex matrices.

X-Ray Diffraction for Solid-State Structure Determination of the Compound and its Complexes

No published X-ray diffraction data, including single-crystal or powder diffraction studies, were identified for this compound or any of its metal complexes. This information is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bonding Interactions

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. This type of analysis would be crucial for identifying the characteristic vibrational modes of its functional groups, such as the carboxylic acid, the secondary amine, the alkyne, and the pyridine ring. Such data would also provide insights into intermolecular interactions, like hydrogen bonding.

UV-Visible Spectroscopy for Electronic Transitions and Metal Complex Formation Studies

There is no available UV-Visible spectroscopic information for this compound. This technique is typically used to study the electronic transitions within a molecule and can be particularly informative when studying the formation of metal complexes, as coordination often leads to shifts in the absorption maxima.

Due to the absence of research findings for "this compound," no data tables or detailed discussions on its specific analytical and spectroscopic properties can be provided. The information available pertains to the parent compound, picolinic acid, and its other derivatives, which falls outside the strict scope of this article.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The dual reactivity inherent in the structure of 6-(prop-2-yn-1-ylamino)picolinic acid makes it a powerful building block in synthetic organic chemistry. The terminal alkyne of the propargyl group and the picolinic acid core can be manipulated independently or in concert to construct a wide array of complex molecular architectures.

Precursor for Diverse Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound serves as an excellent precursor for this purpose. The propargylamino moiety is a well-established reactive handle for constructing various heterocyclic rings researchgate.net.

Key Synthetic Strategies:

Intramolecular Cyclization: The molecule can undergo intramolecular cyclization reactions to form fused bicyclic systems. Depending on the reaction conditions and catalysts, different ring sizes and types can be accessed, leading to novel scaffolds for drug discovery nih.govmdpi.com.

Multicomponent Reactions (MCRs): The alkyne and amine functionalities can participate in one-pot multicomponent reactions, which are highly efficient processes for generating molecular complexity mdpi.comnih.govresearchgate.netnih.gov. For instance, in A³ coupling (alkyne, aldehyde, amine), the secondary amine and terminal alkyne can react with an aldehyde to produce more complex propargylamines, which are themselves precursors to other heterocycles.

Directed C-H Activation: The picolinic acid group is known to act as an effective directing group in transition-metal-catalyzed C-H activation/functionalization reactions nih.gov. This property can be exploited to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions, enabling the regioselective synthesis of complex fused heterocycles nih.gov.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reaction Type | Potential Heterocyclic Product | Key Reactive Moieties Involved |

|---|---|---|

| Palladium-Catalyzed Intramolecular Cyclization | Pyrido[1,2-a]pyrazines | Propargylamino group, Pyridine (B92270) ring |

| Gold/Silver-Catalyzed Hydroamination | Fused Dihydropyridines | Alkyne, Aminopicolinic core |

| Multicomponent Reactions (e.g., A³ Coupling) | Substituted Propargylamines, Quinolines | Alkyne, Secondary Amine |

| Directed C-H Activation/Annulation | Indolizine Derivatives | Picolinic acid (directing group), Propargyl group |

Enabling Bioorthogonal Ligation for Chemical Biology Tool Development and Bioconjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes nih.govnih.govresearchgate.net. The terminal alkyne in this compound is a key functional group for one of the most prominent classes of bioorthogonal reactions: "click chemistry" nih.govresearchgate.netspringernature.com.

This compound is particularly suited for two types of azide-alkyne cycloaddition reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097) nih.gov. This compound can be incorporated into a biomolecule or a probe, which can then be "clicked" onto a partner molecule bearing an azide group (e.g., a fluorophore, a drug, or a solid support) ed.ac.uk. A unique feature of this molecule is that the picolinic acid moiety can chelate the copper(I) catalyst, potentially accelerating the reaction and protecting nearby biological components from cytotoxic effects.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of a copper catalyst in living organisms, SPAAC uses a strained cyclooctyne (B158145) instead of a terminal alkyne nih.govnih.gov. While the propargyl group of this compound is not strained, it can be readily coupled in vitro using CuAAC to link it to molecules that are then used in biological studies or diagnostics.

These bioconjugation strategies are instrumental in labeling proteins, nucleic acids, and glycans, enabling researchers to visualize and track biological processes in real-time and develop targeted therapeutic agents nih.goved.ac.uk.

Table 2: Comparison of Bioorthogonal Ligation Strategies

| Strategy | Description | Role of this compound | Key Advantage |

|---|---|---|---|

| CuAAC | Copper-catalyzed reaction between a terminal alkyne and an azide. | Provides the terminal alkyne functionality. Picolinic acid may act as a co-catalyst/ligand. | High reaction speed and efficiency. |

| SPAAC | Reaction between a strained cyclooctyne and an azide without a metal catalyst. | Can be conjugated to azide-modified molecules via CuAAC for subsequent SPAAC reactions. | Avoids the use of a potentially toxic copper catalyst, making it suitable for live-cell applications. |

Integration into Polymeric Materials via Alkyne Polymerization or Click Polymerization

The terminal alkyne group also allows this compound to be incorporated into polymer chains, creating functional materials with tailored properties. This can be achieved through two primary methods:

Alkyne Polymerization: The molecule can act as a monomer in polymerization reactions that directly involve the triple bond, although this is less common for creating well-defined polymers.

Click Polymerization: A more controlled and widely used method is the step-growth polymerization via CuAAC researchgate.netrsc.orgnih.gov. In this approach, this compound can be reacted with a bifunctional monomer containing two azide groups (an A-A monomer). The resulting "click" reaction creates a linear polymer chain where 1,2,3-triazole rings link the monomer units rsc.orgmdpi.com. This method allows for the synthesis of polymers with picolinic acid moieties regularly spaced along the backbone.

The resulting polymers possess pendant picolinic acid groups that can act as metal-chelating sites. This feature can be used to create:

Polymeric Catalysts: By coordinating metal ions, the polymer can be used as a recyclable, heterogeneous catalyst.

Metal-Scavenging Resins: The materials can be used to selectively remove heavy metal ions from contaminated water or industrial effluents.

Functional Coatings and Films: The polymers can form films with specific adhesive or responsive properties based on metal coordination.

Table 3: Polymerization Applications

| Polymerization Method | Role of the Compound | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Click Polymerization (with diazide monomer) | Bifunctional alkyne monomer (B-B type) | Pendant picolinic acid groups on a polytriazole backbone. | Recyclable catalysts, metal-ion sensors, functional coatings. |

| Post-Polymerization Modification | Clickable side-chain precursor | Attaches picolinic acid units to a pre-formed polymer with azide side chains. | Functionalization of existing materials, creating smart hydrogels. |

Catalytic Applications

The picolinic acid core is a privileged structure in coordination chemistry, enabling this compound to function in both metal-mediated and organic catalysis.

Ligand in Homogeneous and Heterogeneous Metal Catalysis

Picolinic acid is a classic bidentate N,O-chelating ligand that forms stable complexes with a wide range of transition metals, including Cr, Mn, Fe, Co, Ni, Cu, and Zn wikipedia.org. By extension, this compound can serve as a robust ligand for creating catalytically active metal complexes researchgate.netscilit.com.

Homogeneous Catalysis: When dissolved in a suitable solvent, metal complexes of this ligand can act as homogeneous catalysts for various organic transformations, such as oxidations, reductions, and cross-coupling reactions kuleuven.benih.govresearchgate.net. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal center.

Heterogeneous Catalysis: A significant advantage of this ligand is the presence of the propargyl group. This alkyne "handle" can be used to immobilize the metal complex onto a solid support (e.g., silica, polymers, or magnetic nanoparticles) via a click reaction researchgate.net. This process, known as heterogenization, converts the soluble homogeneous catalyst into an insoluble, solid-phase catalyst. Heterogeneous catalysts are highly desirable in industrial and green chemistry because they can be easily separated from the reaction mixture and recycled, reducing cost and waste.

Table 4: Applications in Metal Catalysis

| Catalysis Type | Description | Key Feature Utilized | Example Application |

|---|---|---|---|

| Homogeneous | Metal complex is soluble in the reaction medium. | Picolinic acid core for metal chelation. | Lewis acid catalysis, oxidation reactions. |

| Heterogeneous | Metal complex is immobilized on a solid support. | Propargyl group for covalent attachment via click chemistry. | Continuous flow reactors, recyclable catalytic systems. |

Organic Catalysis (e.g., as a hydrogen bond donor)

Beyond coordinating metals, the molecule itself can function as an organocatalyst. Specifically, it can act as a hydrogen bond donor (HBD) catalyst nih.govnih.gov. Hydrogen bonding is a key non-covalent interaction used in organocatalysis to activate substrates, stabilize transition states, and control stereochemistry researchgate.net.

The this compound molecule contains multiple sites capable of donating hydrogen bonds:

The carboxylic acid proton (-COOH) is a strong hydrogen bond donor.

The secondary amine proton (-NH-) can also participate in hydrogen bonding.

The pyridine nitrogen can act as a hydrogen bond acceptor.

This array of H-bonding sites allows the molecule to interact with and activate electrophilic substrates. For example, research has shown that unmodified 2-picolinic acid is an effective, naturally occurring HBD catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a reaction of significant industrial importance rsc.org. The presence of the additional N-H donor in this compound could potentially enhance its catalytic activity or alter its substrate scope in similar transformations.

Table 5: Hydrogen Bonding Sites and Their Role in Catalysis

| Functional Group | Hydrogen Bonding Capability | Catalytic Role |

|---|---|---|

| Carboxylic Acid (-COOH) | Strong Donor | Activates electrophiles (e.g., epoxides) by donating a proton. |

| Secondary Amine (-NH-) | Donor | Provides a secondary site for substrate binding and transition state stabilization. |

| Pyridine Nitrogen | Acceptor | Can orient the substrate or interact with co-catalysts. |

Development of Molecular Devices and Switches based on Amide Isomerism or Metal Coordination

The development of molecular-level devices and switches is a frontier in nanotechnology, and this compound possesses key structural motifs that are foundational to the design of such systems. The operational principles of these molecular devices can be based on the controlled switching between different states, which can be triggered by external stimuli. In the case of this picolinic acid derivative, two primary mechanisms can be envisaged: amide isomerism and metal coordination.

Amides derived from picolinic acid are of interest for their potential applications in molecular switches. nih.gov The restricted rotation around the carbon-nitrogen bond of the amide group can lead to the existence of cis and trans isomers. The energy barrier between these two isomers can be overcome by stimuli such as light or heat, leading to a controllable change in the molecule's geometry. This geometric change can, in turn, alter the physical or chemical properties of a larger system in which the molecule is embedded, effectively acting as a switch. While direct studies on this compound are not prevalent, the general principles observed in other picolinamide (B142947) systems suggest its potential in this area. nih.gov

Furthermore, the picolinic acid moiety is a well-known bidentate chelating agent for a variety of metal ions. This coordination property can be harnessed to create molecular switches. The binding and dissociation of a metal ion, or a change in the coordination geometry of the metal complex upon a change in the metal's oxidation state, can induce significant conformational changes in the ligand. The propargyl group can also participate in coordination to transition metals, and such interactions are known to alter the geometry of the alkyne from linear to bent. wikipedia.org This change in coordination can be utilized to trigger a switching event. The interplay between the picolinic acid's strong chelation and the alkyne's coordination potential offers a rich platform for designing sophisticated, metal-responsive molecular switches.

Table 1: Potential Mechanisms for Molecular Switching with this compound

| Switching Mechanism | Triggering Stimulus | Potential Outcome |

| Amide cis/trans Isomerism | Light, Heat | Change in molecular geometry and dipole moment |

| Metal Ion Coordination/Dissociation | Presence/Absence of Metal Ions | Conformational change, modulation of electronic properties |

| Redox-Induced Change in Metal Coordination | Change in Metal Oxidation State | Alteration of ligand geometry and electronic structure |

Application as a Derivatizing Agent in Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes. This compound is a promising candidate for a versatile derivatizing agent due to its combined functionalities.

Picolinic acid and its derivatives have been successfully employed as derivatizing agents to enhance the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov The derivatization of corticosteroids with picolinic acid, for instance, has been shown to increase the electrospray ionization response by 5 to 10 times compared to the underivatized molecules. nih.gov This enhancement is attributed to the high proton affinity of the pyridine nitrogen, which facilitates efficient ionization.

The novelty of using this compound as a derivatizing agent lies in its terminal alkyne group. This functional group is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the derivatization of complex biological molecules.

An analyte containing an azide group can be reacted with this compound to form a stable triazole linkage. The resulting derivative would benefit from the enhanced ionization efficiency conferred by the picolinic acid moiety, leading to significantly improved detection limits in LC-MS analysis. This "clickable" feature expands the utility of picolinic acid-based derivatization to a wider range of analytes that can be functionalized with an azide group.

Furthermore, the alkyne group itself can be a target for derivatization to improve analysis. chemrxiv.orgnih.gov For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been used to form trisubstituted triazoles that exhibit vastly improved electrospray ionization efficiencies. chemrxiv.org Alkyne-modified phospholipids (B1166683) have also been identified in complex mixtures through the formation of dicobalthexacarbonyl complexes. nih.gov

Table 2: Potential Advantages of this compound as a Derivatizing Agent

| Feature | Advantage in Analytical Chemistry |

| Picolinic Acid Moiety | Enhances ionization efficiency in mass spectrometry, leading to lower detection limits. researchgate.netnih.gov |

| Terminal Alkyne Group | Enables highly efficient and specific derivatization via "click chemistry" (CuAAC). mdpi.com |

| Versatility | Can be used to derivatize a wide range of azide-functionalized analytes. |

| Improved Chromatography | The derivatization can alter the polarity of analytes, potentially improving their separation in reverse-phase HPLC. libretexts.org |

Outlook and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

While syntheses for various aminopicolinic acids exist, future work on 6-(Prop-2-yn-1-ylamino)picolinic acid should prioritize the development of methodologies aligned with the principles of green chemistry. Traditional multi-step syntheses can be resource-intensive and generate significant waste. umsl.eduumsl.edu Modern approaches, such as one-pot, multi-component reactions catalyzed by heterogeneous catalysts, offer a promising alternative. rsc.orgnih.gov Research into novel catalysts, like metal-organic frameworks (MOFs), has shown success in the synthesis of other picolinic acid derivatives, providing high yields under mild, ambient temperature conditions. nih.govresearchgate.net

Future synthetic strategies could focus on adapting these advanced methods. For instance, a convergent synthesis could involve a catalyzed coupling reaction between a 6-halopicolinic acid derivative and propargylamine. The exploration of flow chemistry could also enhance reaction efficiency, safety, and scalability. A comparative analysis of potential synthetic strategies is presented below.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Potential Challenges | Sustainability Aspect |

|---|---|---|---|---|

| Traditional Linear Synthesis | Stepwise functional group installation (e.g., amination of 6-chloropicolinic acid). | Well-established reactions. | Multiple steps, purification challenges, lower overall yield. | High E-factor (waste), potential use of hazardous reagents. |

| Multi-Component Reaction (MCR) | One-pot reaction combining three or more starting materials. nih.gov | High atom and step economy, reduced waste and solvent use. | Requires significant optimization to find suitable reaction conditions. | Inherently greener due to fewer steps and less purification. |

| Heterogeneous Catalysis | Use of a solid-phase catalyst (e.g., MOFs) that is easily separated. researchgate.net | Catalyst reusability, milder reaction conditions, simplified product isolation. | Catalyst synthesis and stability can be complex. | Reduced waste from catalyst separation, potential for solvent-free reactions. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream in a reactor. | Enhanced heat and mass transfer, improved safety, easy scalability. | Requires specialized equipment and significant initial setup. | Efficient energy use, potential for minimized solvent volumes. |

Exploration of Expanded Reactivity Profiles and New Chemical Transformations Utilizing All Functional Groups

The unique combination of a chelating picolinic acid unit, a nucleophilic secondary amine, and a "clickable" terminal alkyne makes this molecule a platform for diverse chemical transformations. Each functional group can be addressed with a high degree of selectivity, allowing for the stepwise construction of complex molecular architectures.

Picolinic Acid Moiety : As a derivative of pyridine-2-carboxylic acid, this group is an excellent bidentate chelating agent for a wide range of metal ions. wikipedia.org The carboxylic acid can be readily converted into esters, amides, or other derivatives using standard coupling chemistry. google.com The pyridine (B92270) ring itself is amenable to C-H functionalization, opening pathways to more complex substituted pyridine structures. pitt.edu

Secondary Amine : The secondary amine can undergo standard transformations such as N-alkylation, N-acylation, and N-arylation to introduce further diversity.

Terminal Alkyne : The propargyl group is arguably one of the most versatile functional groups in modern organic synthesis. It is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry." chemscene.com This allows for the efficient and specific conjugation of the molecule to other chemical entities, including polymers, biomolecules, and surfaces.

Table 2: Potential Reactivity Profile and Applications

| Functional Group | Potential Reaction Type | Example Reagents/Conditions | Potential Application of Product |

|---|---|---|---|

| Picolinic Acid | Metal Chelation | Transition metal salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Catalysis, metal-organic frameworks (MOFs), sensors. |

| Amide Coupling | Amine, HATU, DIPEA | Bioactive molecules, functional polymers. | |

| Esterification | Alcohol, DCC, DMAP | Prodrugs, intermediates for further synthesis. | |

| Secondary Amine | N-Acylation | Acid chloride, base | Synthesis of complex amide-containing structures. |

| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃ | Introduction of diverse substituents. | |

| Terminal Alkyne | CuAAC Click Chemistry | Azide-containing molecule, Cu(I) catalyst | Bioconjugation, material functionalization, drug discovery. |

| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Synthesis of conjugated systems for materials science. | |

| Mannich Reaction | Formaldehyde, secondary amine | Synthesis of propargylamines. |

Rational Design of Derivatives for Specific Chemical and Material Science Applications

The versatile reactivity profile of this compound enables the rational design of derivatives for targeted applications.

Materials Science : By utilizing the alkyne for polymerization or grafting onto surfaces via click chemistry, novel functional materials can be developed. The picolinic acid moiety can be used to coordinate metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties.

Chemical Biology : The terminal alkyne serves as a handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. This could be used to develop chemical probes to study biological systems or as a component in targeted drug delivery systems. The picolinic acid core is a known scaffold in pharmacologically active compounds. nih.govnih.gov

Catalysis : Derivatives can be designed as ligands for transition metal catalysts. The bidentate N,O-chelation from the picolinic acid unit provides a stable coordination environment, while modifications at the amine or alkyne positions can be used to tune the steric and electronic properties of the catalyst for specific reactions.

Table 3: Derivative Design Strategies for Targeted Applications

| Target Application Area | Design Strategy (Molecular Modification) | Key Functional Group Involved | Desired Property |

|---|---|---|---|

| Functional Polymers | Polymerization via alkyne or attachment to polymer backbone. | Terminal Alkyne | Tunable mechanical, thermal, or optical properties. |

| Metal-Ion Sensing | Introduction of a fluorophore responsive to metal binding. | Picolinic Acid, Terminal Alkyne | Selective fluorescence turn-on/off upon metal chelation. |

| Asymmetric Catalysis | Synthesis of chiral ligands by modifying the amine or alkyne. | Secondary Amine, Picolinic Acid | High enantioselectivity in catalytic transformations. |

| Biological Probes | Conjugation to a biomolecule or fluorescent tag via click chemistry. | Terminal Alkyne | Specific labeling and imaging in biological systems. |

Advanced Characterization of Dynamic Chemical Processes and Transient Intermediates

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should employ advanced analytical techniques to study these processes in real-time.

While standard techniques like TLC, NMR, and mass spectrometry are essential for final product characterization umsl.eduresearchgate.net, they often fail to capture short-lived intermediates. The use of in situ spectroscopic methods, such as ReactIR (infrared) or process NMR, can provide real-time monitoring of reactant consumption and product formation, offering insights into reaction kinetics. Furthermore, advanced mass spectrometry techniques, like electrospray ionization (ESI-MS), can be used to detect and characterize transient intermediates, such as metal-ligand complexes in catalytic cycles. The study of dynamic chemical systems, such as reversible reactions or self-assembling systems, is an emerging area where derivatives of this compound could be impactful. mdpi.comrsc.org

Computational-Experimental Synergy for Predictive Design and Mechanistic Understanding

A synergistic approach combining computational chemistry with experimental work will be instrumental in accelerating research on this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and interpreting spectroscopic data. pitt.eduresearchgate.net

This synergy can be applied to:

Predict Reaction Outcomes : DFT calculations can model reaction pathways to predict the feasibility and selectivity of new transformations, guiding experimental design and reducing trial-and-error. pitt.edu

Elucidate Mechanisms : By calculating the energies of transition states and intermediates, DFT can provide a detailed understanding of reaction mechanisms, such as those involved in metal-catalyzed C-H functionalization or cycloaddition reactions.

Rational Design : Computational screening of virtual libraries of derivatives can identify candidates with optimal electronic or steric properties for specific applications, such as catalysis or materials science, before committing to their synthesis.

Spectroscopic Analysis : Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can aid in the structural confirmation of new compounds. researchgate.net

Table 4: Framework for Computational-Experimental Synergy

| Research Question | Computational Tool/Method | Predicted Outcome/Insight | Experimental Validation/Technique |

|---|---|---|---|

| What is the most likely mechanism for a novel catalytic reaction? | DFT (Transition State Search) | Lowest energy reaction pathway, identification of key intermediates. | Kinetic studies, in situ spectroscopy (ReactIR, NMR), intermediate trapping. |

| Which derivative will be the most effective ligand for a specific metal? | DFT (Binding Energy Calculation) | Prediction of binding affinities and coordination geometries. | Isothermal titration calorimetry (ITC), NMR titration, X-ray crystallography. |

| What is the regioselectivity of a click reaction on a complex substrate? | Steric and Electronic Analysis via DFT | Prediction of the favored regioisomer based on orbital interactions. | 2D NMR spectroscopy (NOESY, HMBC) of the product mixture. |

| Can we design a material with a specific band gap? | Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and HOMO-LUMO gaps. | UV-Vis spectroscopy, cyclic voltammetry. |

Q & A

Q. What are the recommended synthetic routes for 6-(Prop-2-yn-1-ylamino)picolinic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation of 6-aminopicolinic acid with propargyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and temperature (50–70°C) to minimize side reactions like over-alkylation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Yield improvements (up to 75%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation of the propargyl group.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and propargyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺).

- HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity.

- FT-IR for detecting carboxylic acid (1700–1720 cm⁻¹) and alkyne (≈2100 cm⁻¹) functional groups .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (Ar) to prevent degradation via alkyne oxidation or hydrolysis. Stability testing under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life. Avoid aqueous buffers at extreme pH (>10 or <3) to preserve the carboxylic acid moiety .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally validated?

- Methodological Answer : Proposed mechanisms include:

- Enzyme inhibition : Use fluorescence-based assays (e.g., IDO1 inhibition, as seen in tryptophan catabolism studies) with recombinant enzymes and LC-MS quantification of kynurenine .

- Receptor modulation : Radioligand binding assays (e.g., competition assays with ³H-labeled ligands) to assess affinity for zinc finger protein (ZFP) targets .

- Metal chelation : UV-Vis titration with Zn²+/Fe³+ to determine binding constants (Job’s plot analysis) .